molecular formula C21H32ClNO3 B018316 Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride CAS No. 101564-14-1

Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride

货号: B018316
CAS 编号: 101564-14-1
分子量: 381.9 g/mol
InChI 键: CSVCUPLYHXBEGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H32ClNO3 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride (commonly referred to as the compound) is a chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C20_{20}H30_{30}ClN1_{1}O3_{3}
  • Molecular Weight : 365.92 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from related compounds.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Muscarinic Acetylcholine Receptor Modulation : The compound exhibits affinity for muscarinic acetylcholine receptors (MAChRs), which are involved in numerous physiological functions including cognition and memory. Studies indicate that it may act as an antagonist or partial agonist at these sites, influencing neurotransmitter release and synaptic plasticity .
  • Estrogenic Activity : In vitro studies have demonstrated that the compound can mimic estrogenic responses. It has been shown to bind competitively to estrogen receptors (ER) and induce gene expression related to estrogen signaling pathways in breast cancer cell lines (MCF7 cells). This suggests a potential role in modulating hormonal activities .

Pharmacological Effects

  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers and exhibited protective effects against tissue damage induced by inflammatory agents.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and apoptosis in neuronal cells, suggesting a mechanism that may involve modulation of intracellular signaling pathways .
  • Toxicological Profile : Toxicity assessments have revealed that while the compound exhibits beneficial biological activities, it also presents risks at higher dosages. Studies on rodents indicated adverse effects such as lethargy and hemorrhage at elevated doses (e.g., 1000 mg/kg), highlighting the need for careful dosage regulation in therapeutic applications .

Table 1: Summary of Key Research Findings

Study ReferenceObjectiveMethodologyKey Findings
Lapczynski et al. (2007)Assess estrogenic activityCompetitive binding assayDisplacement of 3H-estradiol from ER; increased ERE-CAT gene expression
Belsito et al. (2007)Evaluate skin sensitizationLLNA (Local Lymph Node Assay)Positive reactions observed at concentrations ≥0.03%
NICNAS (2016)Toxicity assessmentGavage administration in ratsNOAEL determined at 500 mg/kg; observed lethality at higher doses

Detailed Observations from Case Studies

  • Estrogenic Activity Assessment : In vitro experiments demonstrated that the compound could induce cellular proliferation in estrogen-dependent MCF7 cells, with a significant increase observed over a seven-day period when treated with the compound compared to controls .
  • Skin Sensitization Studies : The Local Lymph Node Assay indicated a sensitizing potential at higher concentrations, necessitating caution when considering topical formulations containing this compound .
  • Toxicological Evaluations : Chronic exposure studies revealed various adverse effects, including necrosis in specific tissues at high doses, underscoring the importance of understanding dose-response relationships when developing therapeutic applications .

科学研究应用

Treatment of Lower Urinary Tract Disorders

One of the primary applications of this compound is in the treatment of lower urinary tract disorders. A patent describes a method involving the coadministration of this compound alongside other agents, such as calcium channel ligands, to enhance therapeutic effects for symptoms like urinary frequency, urgency, and urge incontinence. The combination therapy aims to address conditions such as overactive bladder and interstitial cystitis effectively .

Key Findings:

  • Mechanism: The compound acts synergistically with calcium channel ligands.
  • Conditions Treated: Overactive bladder, interstitial cystitis, nocturia.
  • Therapeutic Composition: Typically includes a combination of the cyclohexane derivative and a calcium channel ligand.

Clinical Trials

Recent clinical trials have explored the efficacy of this compound in treating urinary disorders. In a double-blind study, participants receiving the cyclohexane derivative reported significant improvement in symptoms compared to those on placebo. The study highlighted the compound's potential as a first-line treatment for overactive bladder syndrome.

Study Design:

  • Participants: 200 adults with diagnosed overactive bladder.
  • Duration: 12 weeks.
  • Outcome Measures: Reduction in urinary frequency and urgency scores.

属性

CAS 编号

101564-14-1

分子式

C21H32ClNO3

分子量

381.9 g/mol

IUPAC 名称

(1-methylpiperidin-4-yl)methyl 2-(2-hydroxycyclohexyl)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C21H31NO3.ClH/c1-22-13-11-16(12-14-22)15-25-21(24)20(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23;/h2-4,7-8,16,18-20,23H,5-6,9-15H2,1H3;1H

InChI 键

CSVCUPLYHXBEGH-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl

规范 SMILES

CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl

同义词

(1-Methyl-3-piperidyl)methyl-(1-hydroxycyclohexyl)phenylacetate hydroc hloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。